molecular formula C7H4Br2N2 B1610626 3,5-Dibromoimidazo[1,2-a]pyridine CAS No. 69214-12-6

3,5-Dibromoimidazo[1,2-a]pyridine

Cat. No.: B1610626
CAS No.: 69214-12-6
M. Wt: 275.93 g/mol
InChI Key: RFQPNKYBAYTNOB-UHFFFAOYSA-N
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Description

3,5-Dibromoimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C7H4Br2N2. It is a derivative of imidazo[1,2-a]pyridine, which is a valuable scaffold in organic synthesis and pharmaceutical chemistry . The compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the imidazo[1,2-a]pyridine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

3,5-Dibromoimidazo[1,2-a]pyridine can be synthesized through various synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. For instance, the reaction can be carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant, leading to the formation of the desired product via a one-pot tandem cyclization/bromination process . This method is advantageous as it does not require a base and can be performed under mild conditions.

Chemical Reactions Analysis

3,5-Dibromoimidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include TBHP, iodine, and various metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Comparison with Similar Compounds

3,5-Dibromoimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for functionalization compared to its analogs.

Properties

IUPAC Name

3,5-dibromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQPNKYBAYTNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515999
Record name 3,5-Dibromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69214-12-6
Record name 3,5-Dibromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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